molecular formula C3H7F2NO B13597130 (S)-2-Amino-3,3-difluoropropan-1-OL

(S)-2-Amino-3,3-difluoropropan-1-OL

Katalognummer: B13597130
Molekulargewicht: 111.09 g/mol
InChI-Schlüssel: MCLRDRPCZXKUTE-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3,3-difluoropropan-1-OL is a chiral compound with significant interest in various scientific fields. This compound features an amino group, two fluorine atoms, and a hydroxyl group attached to a three-carbon backbone. The presence of fluorine atoms often imparts unique chemical and biological properties, making this compound valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,3-difluoropropan-1-OL typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method includes the nucleophilic substitution of a suitable precursor, such as a halogenated propanol derivative, with an amine source under controlled conditions. The reaction is often carried out in polar solvents like dimethyl sulfoxide or acetonitrile, with temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, purity, and cost-effectiveness. The use of biocatalysts, such as enzymes, can provide high enantioselectivity and reduce the need for extensive purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3,3-difluoropropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines with different degrees of substitution.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives, such as difluorinated alcohols, amines, and carbonyl compounds. These products can be further utilized in synthetic chemistry and material science.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3,3-difluoropropan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3,3-difluoropropan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function by altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-3,3-difluoropropan-1-OL: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-fluoropropan-1-OL: A similar compound with only one fluorine atom.

    2-Amino-3,3-dichloropropan-1-OL: A compound with chlorine atoms instead of fluorine.

Uniqueness

(S)-2-Amino-3,3-difluoropropan-1-OL is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C3H7F2NO

Molekulargewicht

111.09 g/mol

IUPAC-Name

(2S)-2-amino-3,3-difluoropropan-1-ol

InChI

InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2/t2-/m0/s1

InChI-Schlüssel

MCLRDRPCZXKUTE-REOHCLBHSA-N

Isomerische SMILES

C([C@@H](C(F)F)N)O

Kanonische SMILES

C(C(C(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.